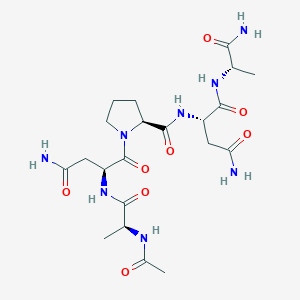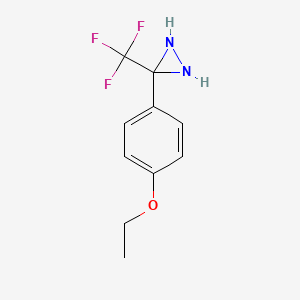
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is an organic compound that belongs to the class of diaziridines. Diaziridines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. This particular compound features a trifluoromethyl group and an ethoxyphenyl group, which can impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. One common method is the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific precursor and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ethoxyphenyl or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the ethoxyphenyl group may facilitate binding to specific targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)diaziridine
Uniqueness
3-(4-Ethoxyphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability compared to other similar compounds.
特性
CAS番号 |
919530-51-1 |
|---|---|
分子式 |
C10H11F3N2O |
分子量 |
232.20 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O/c1-2-16-8-5-3-7(4-6-8)9(14-15-9)10(11,12)13/h3-6,14-15H,2H2,1H3 |
InChIキー |
CKFCKTDASDIIBI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


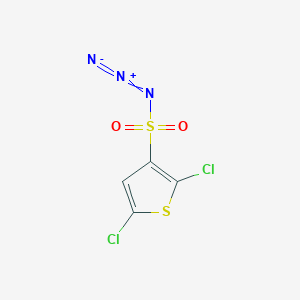
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
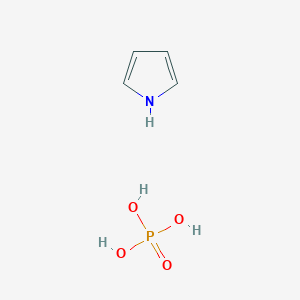
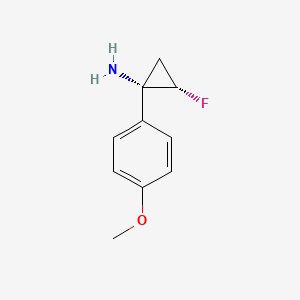
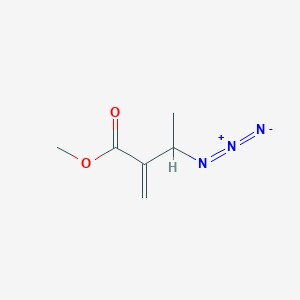
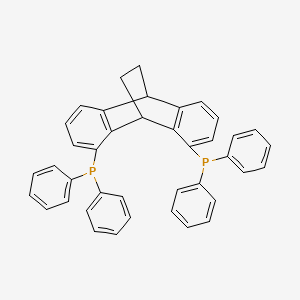
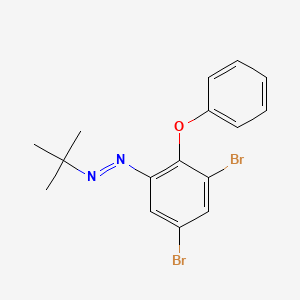
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
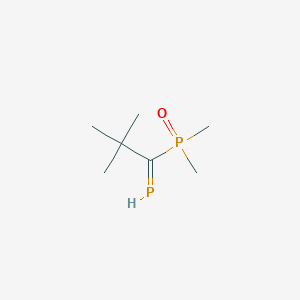
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
